molecular formula C5H10N2O B1147018 2,3-Pentanedione, 3-hydrazone (9CI) CAS No. 141939-94-8

2,3-Pentanedione, 3-hydrazone (9CI)

Cat. No.: B1147018
CAS No.: 141939-94-8
M. Wt: 114.1457
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Pentanedione, 3-hydrazone (9CI) is a derivative of 2,3-pentanedione, an alpha-diketone widely studied for its role in flavoring industries and associated respiratory hazards. Alpha-diketones like these are volatile organic compounds (VOCs) prevalent in coffee roasting, flavor manufacturing, and electronic cigarette liquids, posing occupational and consumer health risks due to their ability to induce obliterative bronchiolitis and airway fibrosis .

Properties

CAS No.

141939-94-8

Molecular Formula

C5H10N2O

Molecular Weight

114.1457

Synonyms

2,3-Pentanedione, 3-hydrazone (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Alpha-diketones share a common structural motif (two adjacent ketone groups), which governs their reactivity and toxicity. Key analogs include:

  • Diacetyl (2,3-butanedione)
  • 2,3-Pentanedione
  • 2,3-Hexanedione
  • Methylglyoxal

These compounds are used interchangeably in flavorings, though 2,3-pentanedione and 2,3-hexanedione are increasingly adopted as "safer" substitutes for diacetyl . Hydrazone derivatives, such as 2,3-pentanedione, 3-hydrazone, are synthesized to modify solubility or stability, but their toxicological profiles remain understudied .

Table 1: Key Structural and Regulatory Properties
Compound Molecular Formula NIOSH REL (ppb) Primary Use
Diacetyl C₄H₆O₂ 5 (TWA), 25 (STEL) Butter flavoring, coffee processing
2,3-Pentanedione C₅H₈O₂ 9.3 (TWA), 31 (STEL) Diacetyl substitute, e-liquids
2,3-Hexanedione C₆H₁₀O₂ Not established Flavoring agent
Methylglyoxal C₃H₄O₂ Not established Food processing, e-cigarettes

Data sources:

Toxicological Profiles

Respiratory Toxicity
  • Diacetyl : Causes obliterative bronchiolitis in humans and rodents, characterized by airway fibrosis and inflammation .
  • 2,3-Pentanedione: Induces identical histopathological changes in animal models, including bronchiolar necrosis and collagen deposition . NIOSH notes its toxicity parallels diacetyl, necessitating stringent exposure limits .
  • 2,3-Hexanedione and Methylglyoxal : Preliminary studies suggest similar or greater toxicity. Methylglyoxal, for instance, damages airways at lower concentrations than diacetyl .
Table 2: Comparative Toxicity in Rodent Models
Compound Key Pathological Findings Effective Concentration (ppm)
Diacetyl Bronchiolitis obliterans, fibrosis 12–25 (inhalation, 6 weeks)
2,3-Pentanedione Airway fibrosis, epithelial hyperplasia 10–20 (inhalation, 6 weeks)
Methylglyoxal Severe airway inflammation 5–10 (inhalation, 4 weeks)

Data sources:

Exposure Scenarios and Emission Dynamics

Occupational Exposure
  • Coffee Processing : Diacetyl and 2,3-pentanedione concentrations exceed NIOSH RELs in grinding enclosures (diacetyl: 418.8–590.2 ppb; 2,3-pentanedione: 303.1–441.2 ppb) . Emission rates (SERs) increase with finer coffee grinding and vary with roast level:
    • Diacetyl SERs rise with darker roasts (3.60 mg kg⁻¹h⁻¹ for dark, fine ground).
    • 2,3-Pentanedione SERs peak in light roasts (3.88 mg kg⁻¹h⁻¹ for light, fine ground) .
  • Flavoring Facilities: Area concentrations of 2,3-pentanedione reach 49 ppb (P95: 456 ppb) in production zones, exceeding non-flavoring facilities by 7-fold .
Consumer Products
  • Electronic Cigarettes : 69.2% of sweet-flavored e-liquids contain diacetyl, while 33% contain 2,3-pentanedione. Daily exposure estimates surpass NIOSH limits in 47.3% (diacetyl) and 41.5% (2,3-pentanedione) of users .

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